molecular formula C10H14N2 B15091073 N-cyclobutyl-5-methylpyridin-3-amine

N-cyclobutyl-5-methylpyridin-3-amine

Cat. No.: B15091073
M. Wt: 162.23 g/mol
InChI Key: FDZHDBMTSMLWIL-UHFFFAOYSA-N
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Description

N-cyclobutyl-5-methylpyridin-3-amine is a chemical compound with a unique structure that includes a cyclobutyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-5-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method utilizes palladium-catalyzed coupling of 5-bromo-2-methylpyridin-3-amine with cyclobutylboronic acid under mild conditions . The reaction typically requires a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-cyclobutyl-5-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of N-cyclobutyl-5-methylpyridin-3-carboxylic acid.

    Reduction: Formation of this compound hydrochloride.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-cyclobutyl-5-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclobutyl-5-methylpyridin-3-amine involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

  • 5-Methylpyridin-3-amine
  • N-cyclobutylpyridin-3-amine
  • 3-Amino-5-methylpyridine

Comparison: N-cyclobutyl-5-methylpyridin-3-amine is unique due to the presence of both a cyclobutyl group and a methyl group on the pyridine ring. This structural feature distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N-cyclobutyl-5-methylpyridin-3-amine

InChI

InChI=1S/C10H14N2/c1-8-5-10(7-11-6-8)12-9-3-2-4-9/h5-7,9,12H,2-4H2,1H3

InChI Key

FDZHDBMTSMLWIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)NC2CCC2

Origin of Product

United States

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